2,5-dichloro-N,N-dimethylbenzamide

Description

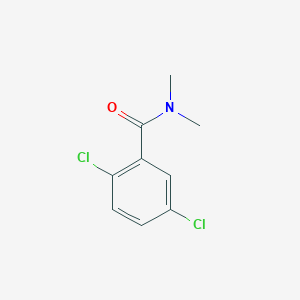

Chemical Structure and Synthesis: 2,5-Dichloro-N,N-dimethylbenzamide (C₉H₉Cl₂NO) is a benzamide derivative featuring two chlorine substituents at the 2- and 5-positions of the aromatic ring and dimethylamine as the amide substituent. It is synthesized via the reaction of 2,5-dichlorobenzoic acid with dimethylamine in the presence of oxalyl chloride [(COCl)₂] and catalytic DMF. The reaction proceeds through an intermediate acyl chloride, followed by amidation, yielding the product with 85% efficiency after purification by flash column chromatography (silica gel, Hex:EtOAc:CH₂Cl₂ = 6:3:1) .

Characterization:

The compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (ESIHRMS). Key spectral data include:

- ¹H NMR: Signals at δ 3.08 (s, 6H, N(CH₃)₂) and aromatic protons between δ 7.30–7.80 ppm.

- ¹³C NMR: Peaks at δ 38.5 (N(CH₃)₂), 126–138 ppm (aromatic carbons), and 167.2 ppm (C=O).

- ESIHRMS: [M+H]⁺ calculated for C₉H₁₀Cl₂NO: 218.0142; observed: 218.0145 .

Properties

IUPAC Name |

2,5-dichloro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVGIVMOPUSSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296106 | |

| Record name | 2,5-Dichloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90526-01-5 | |

| Record name | 2,5-Dichloro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90526-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 2,5-dichloro-N,N-dimethylbenzamide typically begins with 2,5-dichlorobenzoic acid.

Amidation Reaction: The 2,5-dichlorobenzoic acid is reacted with dimethylamine in the presence of a coupling agent such as thionyl chloride or oxalyl chloride to form the corresponding amide.

Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion.

Industrial Production Methods:

Large-Scale Synthesis: For industrial production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2,5-dichloro-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

Oxidation and Reduction Products: The products vary based on the specific conditions and reagents used.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: 2,5-dichloro-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its structural properties.

Medicine:

Pharmaceutical Research: It serves as a precursor in the development of certain pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Industry:

Pesticide Production: The compound is an important intermediate in the synthesis of certain pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: 2,5-dichloro-N,N-dimethylbenzamide can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Protein Binding: The compound can interact with proteins, altering their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2,6-Dichloro-N,N-dimethylbenzamide (3h)

- Structure : Chlorine substituents at 2- and 6-positions.

- Synthesis : Analogous to the target compound but using 2,6-dichlorobenzoic acid.

- Key Differences: The para-substituted chlorine (position 5 in the target vs. Steric hindrance may differ due to proximity of chlorines to the dimethylamide group .

3,5-Dichloro-N,N-diethylbenzamide (23b)

- Structure : Chlorines at 3- and 5-positions; diethylamide substituent.

- Synthesis : Prepared from 3,5-dichlorobenzoyl chloride and diethylamine, achieving 100% yield after purification .

- Steric Effects: Bulkier diethyl group may hinder interactions in catalytic systems compared to dimethyl .

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

- Use : Herbicide.

- Comparison : Etobenzanid’s ethoxymethoxy group and dichlorophenyl substituent confer herbicidal activity, whereas the target compound’s dimethylamide and dichlorobenzene backbone lack documented pesticidal properties .

Diflufenican

- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.

- Use : Herbicide.

- Comparison : Diflufenican’s pyridine and trifluoromethyl groups enhance bioactivity, highlighting how heterocyclic and fluorinated substituents diverge from the target compound’s simpler benzamide framework .

Research Implications

- Synthetic Efficiency : The target compound’s 85% yield is comparable to analogs like 23b (100%), though starting materials and purification methods vary.

- For example, diethylamide derivatives may prioritize bioactivity, while dimethyl analogs could serve as ligands in catalysis.

- Knowledge Gaps: Limited data on solubility, melting points, and direct biological activity necessitate further experimental validation.

Biological Activity

2,5-Dichloro-N,N-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring and two methyl groups attached to the nitrogen atom of the amide functional group. The synthesis typically involves chlorination reactions followed by amide formation using dimethylamine.

Antimicrobial Activity

Recent studies have indicated that similar benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities to this compound have shown effectiveness against various strains of bacteria and fungi. A notable study demonstrated that certain thiazole derivatives exhibited broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Candida species, suggesting that modifications in the benzamide structure can enhance antimicrobial efficacy .

Anticancer Potential

Research has also explored the anticancer potential of benzamide derivatives. A series of compounds were evaluated for their cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The findings indicated that structural modifications could lead to increased potency against these cancer cells . While specific data on this compound is limited, its structural analogs suggest a promising avenue for further investigation.

The mechanism of action for benzamide derivatives often involves the inhibition of key enzymes or pathways in microbial and cancerous cells. For example, certain derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis, thereby impeding cell growth . The potential for this compound to interact with similar targets warrants further exploration.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated broad-spectrum activity against resistant Staphylococcus aureus strains. |

| Study B | Anticancer | Showed cytotoxic effects on A549 and Caco-2 cell lines with potential structural modifications enhancing activity. |

| Study C | Mechanistic Insights | Investigated enzyme inhibition pathways relevant to microbial resistance and cancer proliferation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.